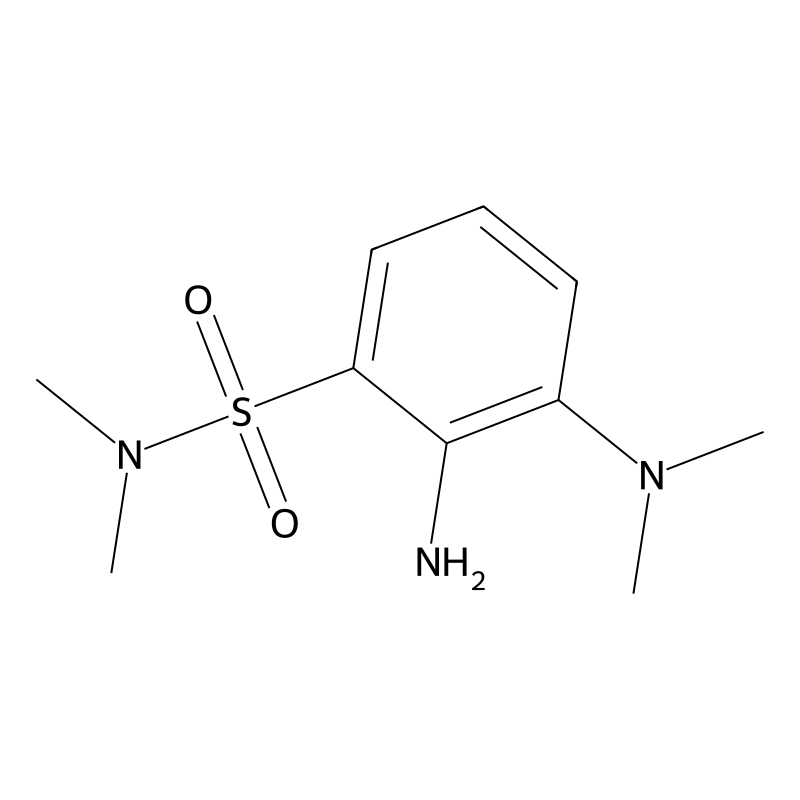

2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Identification and Availability: Scientific databases like PubChem list entries for similar molecules, such as 3-amino-N,N-dimethylbenzenesulfonamide (), but not for the specific compound you requested.

- Limited Commercial Availability: Some commercial suppliers offer the compound, but information on its use is not provided ().

2-Amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide, also known as a sulfonamide compound, is characterized by its unique chemical structure that includes an amino group, a dimethylamino group, and a sulfonamide functional group. The molecular formula for this compound is C₉H₁₄N₂O₂S, with a molecular weight of approximately 214.29 g/mol . This compound appears as an oil and is typically stored at temperatures around 4 °C to maintain stability .

- Acid-Base Reactions: The amino group can act as a base, while the sulfonamide group can exhibit acidic properties.

- Nucleophilic Substitution: The dimethylamino group can engage in nucleophilic substitution reactions, particularly with electrophiles.

- Condensation Reactions: It can react with carboxylic acids or other electrophiles to form amides or esters.

These reactions make it a versatile building block in organic synthesis and medicinal chemistry.

2-Amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide exhibits significant biological activity. It is primarily recognized for its role as an organic buffering agent in biological systems, particularly within cell cultures where it helps maintain pH levels between 6 and 8.5 . Additionally, it has been noted for its potential use in synthesizing peptides, acting as an unusual amino acid analog that can influence the structure and function of peptides.

Several methods are employed to synthesize 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide:

- Amination of Aromatic Sulfonamides: This involves the reaction of dimethylamine with an appropriate aromatic sulfonyl chloride.

- Dimethylation of Amino Compounds: Starting from a primary amine, the introduction of dimethyl groups can be achieved using methylating agents like methyl iodide.

- Multi-step Synthesis: A series of reactions involving protection and deprotection steps may be necessary to obtain the final product with high purity.

These synthetic routes highlight the compound's complexity and the need for careful reaction conditions.

The applications of 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide are diverse:

- Buffering Agent: Used extensively in biological research to stabilize pH levels in cell cultures.

- Peptide Synthesis: Serves as a critical building block in the creation of peptides and other biologically active compounds.

- Pharmaceuticals: Investigated for potential therapeutic applications due to its biological activity.

Interaction studies involving 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide have shown that it can interact with various biomolecules, influencing enzymatic activities and cellular processes. Its buffering capacity makes it particularly valuable in maintaining optimal conditions for bio

Several compounds share structural similarities with 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide. Here are some notable examples:

Uniqueness

The uniqueness of 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide lies in its specific combination of functional groups that allows it to act effectively as a buffering agent while also serving as a versatile building block for peptide synthesis. Its structure facilitates interactions that are crucial for maintaining biological processes, distinguishing it from other similar compounds.

Classical Synthetic Routes

Sulfonation Methodologies

The sulfonation of benzene rings represents one of the most fundamental transformations in aromatic chemistry, particularly for the synthesis of sulfonamide derivatives such as 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide. Traditional sulfonation methodologies involve the introduction of sulfonic acid groups (-SO₃H) onto aromatic systems through electrophilic aromatic substitution mechanisms [1] [2].

The classical approach to sulfonation utilizes concentrated sulfuric acid (H₂SO₄) or fuming sulfuric acid (oleum) as the sulfonating agent. The mechanism involves the formation of sulfur trioxide (SO₃) or protonated sulfur trioxide (H⁺SO₃) as the active electrophile [1] [2]. This electrophile attacks the aromatic ring, forming a sigma complex intermediate, followed by proton elimination to restore aromaticity [2].

For the synthesis of 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide, the sulfonation typically occurs through the reaction of the appropriately substituted benzene derivative with sulfur trioxide in sulfuric acid. The reaction follows the general mechanism:

ArH + SO₃ → ArSO₃H

Temperature control during sulfonation is critical, as the reaction is highly exothermic and can lead to decomposition of the desired product at elevated temperatures [3]. The regioselectivity of sulfonation depends on the existing substituents on the benzene ring, with amino and dimethylamino groups being strongly activating ortho-, para-directing groups [1] [2].

An alternative sulfonation method involves the use of chlorosulfuric acid (ClSO₃H), which can provide better yields and selectivity for certain substituted benzene derivatives. This reagent acts as both a sulfonating agent and an activating agent, enabling sulfonation under milder conditions [4].

The reversible nature of aromatic sulfonation is particularly important for synthetic planning. Under concentrated acidic conditions, sulfonation proceeds forward, while dilute acidic conditions favor desulfonation [1] [2]. This reversibility allows for the strategic use of sulfonic acid groups as temporary protecting groups during multi-step synthesis.

Amino Group Introduction Strategies

The introduction of amino groups into aromatic systems is a fundamental requirement for the synthesis of 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide. Classical methods for amino group introduction primarily rely on the reduction of nitro groups, which can be efficiently installed through nitration reactions [5] [6].

The classical nitration-reduction sequence begins with the electrophilic aromatic substitution of the benzene ring with the nitronium ion (NO₂⁺), generated from nitric acid in the presence of sulfuric acid [5]. The nitration reaction follows the mechanism:

HNO₃ + H₂SO₄ → NO₂⁺ + HSO₄⁻ + H₂O

The nitronium ion then attacks the aromatic ring, forming a sigma complex intermediate. The regioselectivity of nitration depends on the existing substituents, with electron-donating groups directing the incoming nitro group to ortho and para positions [5].

Following nitration, the reduction of nitro groups to amino groups can be achieved through several classical methods:

Catalytic Hydrogenation: The most common method involves the use of hydrogen gas with metal catalysts such as palladium on carbon (Pd/C), platinum, or nickel. This method provides excellent yields and is compatible with various functional groups [7].

Metal Reduction: Classical reducing agents include zinc in hydrochloric acid, tin in hydrochloric acid, or iron in acetic acid. These methods are particularly useful for selective reduction in the presence of other reducible groups [7].

Chemical Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed under specific conditions, though these are less commonly used for nitro reduction [7].

The reduction of nitro groups to amino groups typically proceeds through a series of intermediates, including nitroso compounds and hydroxylamines, before forming the final amino product [7]. The choice of reducing conditions affects the selectivity and yield of the transformation.

For the synthesis of 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide, the amino group introduction must be carefully planned to avoid interference with the dimethylamino functionality. Selective reduction conditions are often required to preserve the existing amino substituents while reducing the desired nitro group [7].

Dimethylamino Functionalization Approaches

The introduction of dimethylamino groups into aromatic systems represents a critical step in the synthesis of 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide. Classical approaches to dimethylamino functionalization involve nucleophilic aromatic substitution reactions and reductive amination strategies [8] [9].

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of suitable leaving groups (halides, tosylates, or other activating groups) with dimethylamine. The reaction requires electron-withdrawing groups on the aromatic ring to activate the substrate toward nucleophilic attack [10]. The mechanism proceeds through the formation of a sigma complex (Meisenheimer complex) followed by elimination of the leaving group [10].

The reaction conditions typically involve:

- Dimethylamine (either as gas or in solution)

- Organic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Elevated temperatures (80-120°C)

- Inert atmosphere to prevent oxidation

Reductive Amination: This classical method involves the reaction of aromatic aldehydes or ketones with dimethylamine in the presence of reducing agents. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the corresponding amine [9].

Common reducing agents include:

- Sodium borohydride (NaBH₄)

- Sodium cyanoborohydride (NaBH₃CN)

- Lithium aluminum hydride (LiAlH₄)

- Catalytic hydrogenation with Pd/C

Ullmann-type Coupling: Classical copper-catalyzed reactions can be employed for the introduction of dimethylamino groups. This method involves the coupling of aryl halides with dimethylamine in the presence of copper catalysts at elevated temperatures [11].

The conformational behavior of dimethylamino groups in aromatic systems is important for synthetic planning. Studies have shown that the dimethylamino group can adopt different conformations depending on steric hindrance and electronic effects [9]. In benzene derivatives, the dimethylamino group typically adopts a planar or near-planar conformation to maximize conjugation with the aromatic system.

For the synthesis of 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide, the dimethylamino functionalization must be carefully controlled to achieve the desired regioselectivity. The presence of multiple amino groups requires selective protection and deprotection strategies to avoid unwanted side reactions [9].

Modern Synthetic Approaches

Transition Metal-Catalyzed Coupling Reactions

Modern synthetic approaches to 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide synthesis have been revolutionized by the development of transition metal-catalyzed coupling reactions. These methods offer significant advantages over classical approaches, including improved selectivity, milder reaction conditions, and broader substrate scope [12] [13] [11].

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysts have emerged as the most versatile tools for aromatic C-N bond formation. The Buchwald-Hartwig amination represents a landmark development in this field, enabling the direct coupling of aryl halides with amines [13] [11]. For sulfonamide synthesis, this method allows for the direct introduction of dimethylamino groups onto halogenated aromatic sulfonamides.

The general mechanism involves:

- Oxidative addition of the aryl halide to Pd(0)

- Coordination of the amine nucleophile

- Reductive elimination to form the C-N bond and regenerate the catalyst

Typical reaction conditions include:

- Palladium catalysts: Pd(OAc)₂, Pd₂(dba)₃

- Ligands: BINAP, DPEphos, or NHC ligands

- Bases: Cs₂CO₃, K₂CO₃, or NaO^tBu

- Solvents: Toluene, dioxane, or DMF

- Temperature: 80-120°C

Copper-Catalyzed Coupling Reactions: Copper catalysis offers a cost-effective alternative to palladium for certain transformations. The Ullmann-type coupling reaction has been modernized with improved ligand systems and milder conditions [11]. Recent developments have demonstrated the effectiveness of copper-catalyzed amination reactions for the synthesis of aromatic sulfonamides.

Modern copper catalysis systems employ:

- Copper sources: CuI, Cu₂O, or CuOTf

- Ligands: 1,10-phenanthroline, L-proline, or diketone ligands

- Reaction conditions: 80-150°C in polar solvents

Nickel-Catalyzed Reactions: Nickel catalysis has gained prominence for challenging cross-coupling reactions, particularly with unreactive substrates. Nickel catalysts can activate aryl chlorides and other traditionally unreactive electrophiles, expanding the scope of available starting materials [14].

Denitrative Coupling Reactions: A particularly innovative approach involves the direct use of nitroarenes as electrophiles in cross-coupling reactions, eliminating the need for pre-functionalization with halides [15]. This method is especially relevant for the synthesis of amino-substituted sulfonamides, as it allows for the direct coupling of nitro-containing precursors with various nucleophiles.

The denitrative coupling mechanism involves:

- Reduction of the nitro group to form a metal-nitrene complex

- Insertion of the coupling partner

- Reductive elimination to form the final product

This approach offers significant advantages in terms of atom economy and step efficiency [15].

Green Chemistry Approaches

The development of environmentally sustainable synthetic methods for 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide has become increasingly important in modern organic synthesis. Green chemistry approaches focus on reducing waste, minimizing the use of hazardous reagents, and improving energy efficiency [16] [17].

Solvent-Free Reactions: Mechanochemical synthesis represents a revolutionary approach to organic synthesis, eliminating the need for organic solvents entirely. Ball milling techniques have been successfully applied to sulfonation reactions, providing excellent yields while reducing environmental impact [18].

The mechanochemical sulfonation process involves:

- High-speed ball milling of aromatic substrates with NaHSO₄·H₂O

- Addition of P₂O₅ as a dehydrating agent

- Reaction times of 1-3 hours

- Yields comparable to or better than solution-phase methods

This method has been successfully applied to the synthesis of various aromatic sulfonic acids, including precursors to sulfonamide compounds [18].

Aqueous Reaction Systems: Water-based synthetic methods offer significant environmental advantages over traditional organic solvent systems. Recent developments have demonstrated the effectiveness of aqueous sulfonation and amination reactions [16].

Key features of aqueous systems include:

- Use of water as the primary solvent

- Elimination of toxic organic solvents

- Simplified work-up procedures

- Reduced fire and explosion hazards

Ionic Liquids and Deep Eutectic Solvents: These alternative solvents provide unique properties that can enhance reaction efficiency while reducing environmental impact. Deep eutectic solvents (DES) have been particularly effective for sulfonamide synthesis, offering high thermal stability and low volatility [19].

Microwave-Assisted Synthesis: Microwave heating offers several advantages for sulfonamide synthesis, including:

- Rapid heating and cooling cycles

- Uniform temperature distribution

- Reduced reaction times

- Improved yields and selectivity

Microwave-assisted synthesis has been successfully applied to the preparation of various benzenesulfonamide derivatives, providing significant improvements in reaction efficiency [20].

Catalytic Systems with Recyclability: The development of recyclable catalytic systems represents a major advancement in green chemistry. Heterogeneous catalysts can be easily separated from reaction mixtures and reused multiple times without significant loss of activity [21].

Examples of recyclable catalysts include:

- Supported metal catalysts

- Metal-organic frameworks (MOFs)

- Functionalized carbon materials

- Magnetic nanoparticles

Flow Chemistry Applications

Flow chemistry has emerged as a transformative technology for the synthesis of complex organic molecules, including 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide. This approach offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to perform hazardous reactions under controlled conditions [22].

Continuous Flow Sulfonation: Flow reactors are particularly well-suited for sulfonation reactions due to their ability to handle highly exothermic processes safely. The continuous addition of reactants and efficient heat removal prevent thermal runaway and product decomposition [17] [22].

Key advantages of flow sulfonation include:

- Precise temperature control

- Reduced residence time

- Improved safety for exothermic reactions

- Consistent product quality

- Scalability from laboratory to industrial scale

Microreactor Technology: Microreactors offer exceptional control over reaction parameters, enabling the synthesis of sulfonamides under optimal conditions. The high surface-to-volume ratio in microreactors facilitates rapid heat transfer and mixing [17] [22].

Applications of microreactor technology include:

- Nitration reactions with improved selectivity

- Sulfonation with SO₃ at controlled temperatures

- Amination reactions with precise stoichiometry

- Multi-step synthesis with in-line purification

Telescoped Synthesis: Flow chemistry enables the combination of multiple synthetic steps in a single continuous process, eliminating the need for intermediate isolation and purification [22]. This approach is particularly valuable for the synthesis of complex sulfonamides requiring multiple functional group transformations.

Examples of telescoped synthesis include:

- Nitration followed by in-line reduction

- Sulfonation combined with amination

- Protection and deprotection in continuous flow

Photochemical Flow Processes: The integration of photochemistry with flow technology has opened new synthetic possibilities for aromatic functionalization. Photochemical reactions can be performed safely and efficiently in flow reactors with precise control over light intensity and wavelength [22].

Applications include:

- Photocatalytic C-H functionalization

- Light-mediated coupling reactions

- Photochemical deprotection strategies

Scale-up Considerations: Flow chemistry offers significant advantages for scale-up compared to batch processes. The inherent safety and consistency of flow reactions make them ideal for industrial applications [23] [22].

Key scale-up advantages include:

- Linear scale-up without process optimization

- Consistent product quality at all scales

- Reduced safety risks

- Lower capital equipment costs

Purification and Analytical Techniques

Chromatographic Purification Strategies

The purification of 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide and related compounds requires sophisticated chromatographic techniques due to the presence of multiple polar functional groups and potential impurities from synthetic processes. Modern chromatographic methods provide excellent resolution and scalability for both analytical and preparative applications [24] [25] [26].

High-Performance Liquid Chromatography (HPLC): HPLC represents the gold standard for sulfonamide purification, offering exceptional resolution and reproducibility. Reversed-phase HPLC is particularly effective for separating sulfonamide derivatives due to their amphiphilic nature [27] [28].

Optimized HPLC conditions for sulfonamide purification include:

- Column: C8 or C18 stationary phases (250 × 4.6 mm, 5 μm)

- Mobile phase: Acetonitrile-water gradients with 0.1% formic acid

- Flow rate: 1.0 mL/min

- Detection: UV at 265 nm or photodiode array (PDA) detection

- Column temperature: 25°C

The gradient elution method provides superior separation compared to isocratic conditions, enabling the resolution of closely related impurities [27] [28]. The addition of formic acid to the mobile phase improves peak shape and enhances ionization for MS detection.

Supercritical Fluid Chromatography (SFC): SFC offers unique advantages for sulfonamide purification, including faster analysis times, reduced solvent consumption, and orthogonal selectivity compared to HPLC [24] [25]. The use of supercritical CO₂ as the mobile phase provides environmental benefits and simplified sample recovery.

SFC conditions for sulfonamide separation:

- Mobile phase: CO₂ with methanol modifier (10-30%)

- Stationary phase: Silica, aminopropyl, or cyano columns

- Pressure: 300 bar

- Temperature: 65°C

- Detection: UV at 270 nm

The separation mechanism in SFC involves both normal-phase and reversed-phase interactions, providing unique selectivity for polar compounds like sulfonamides [24] [25].

Immunoaffinity Chromatography: This highly selective technique utilizes antibodies specific to sulfonamide structures, providing exceptional purification efficiency [26] [29]. Immunoaffinity columns can be prepared using monoclonal antibodies coupled to activated supports.

The procedure involves:

- Loading the crude mixture onto the immunoaffinity column

- Washing with buffer to remove non-specific binding

- Eluting the target compound with acidic conditions

- Regenerating the column for reuse

This method is particularly valuable for removing structurally similar impurities that are difficult to separate by conventional chromatography [26] [29].

Preparative Chromatography: For large-scale purification, preparative HPLC and SFC systems can be employed. These systems utilize larger columns and higher flow rates to process gram quantities of material while maintaining high resolution [24].

Key considerations for preparative purification include:

- Column loading capacity

- Solvent consumption and recovery

- Collection efficiency

- Scalability to industrial levels

Recrystallization Techniques

Recrystallization remains a fundamental purification technique for 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide, offering high purity and cost-effectiveness. The selection of appropriate solvents and conditions is critical for achieving optimal results [30] [31].

Solvent Selection: The choice of recrystallization solvent depends on the solubility characteristics of the target compound and impurities. For sulfonamides, polar protic solvents are generally preferred due to their ability to solvate the polar functional groups [30].

Common recrystallization solvents include:

- Ethanol: Provides good solubility for most sulfonamides

- Methanol: Offers higher polarity for difficult compounds

- Water: Suitable for highly polar derivatives

- Ethyl acetate: Useful for less polar sulfonamides

- Toluene: Alternative to benzene for aromatic solvation

Crystallization Techniques: Several crystallization methods can be employed depending on the specific requirements [30]:

Slow Evaporation: The simplest method involving gradual solvent evaporation at room temperature. This provides good crystal quality but may result in inclusion of impurities.

Slow Cooling: Dissolution at elevated temperature followed by controlled cooling. This method is particularly effective for compounds with strong temperature-dependent solubility.

Vapor Diffusion: A technique where a poor solvent is allowed to diffuse into a solution of the compound in a good solvent, gradually reducing solubility.

Seeding: Addition of pure crystals to a supersaturated solution to initiate crystallization and control crystal formation.

Optimization Strategies: The optimization of recrystallization conditions involves systematic variation of parameters [30]:

- Solvent composition and ratios

- Concentration of the starting solution

- Temperature profiles

- Cooling rates

- Seeding protocols

Quality Assessment: The success of recrystallization is evaluated through:

- Yield determination

- Purity analysis by HPLC

- Crystal morphology examination

- Thermal analysis (DSC, TGA)

- Spectroscopic characterization

Analytical Purity Assessment Methods

The analytical assessment of 2-amino-3-(dimethylamino)-N,N-dimethylbenzene-1-sulfonamide purity requires multiple complementary techniques to ensure comprehensive characterization [32] [27] [33].

Chromatographic Purity Analysis: HPLC with UV detection remains the primary method for purity assessment. The development of validated analytical methods is essential for accurate quantification [27] [28].

Method validation parameters include:

- Linearity: Correlation coefficient > 0.999

- Precision: RSD < 2% for replicate analyses

- Accuracy: Recovery 98-102%

- Specificity: Resolution > 2.0 for adjacent peaks

- Limit of detection: < 0.1% of main component

- Limit of quantification: < 0.5% of main component

Mass Spectrometric Analysis: High-resolution mass spectrometry provides definitive molecular ion identification and structural confirmation [34]. Modern instruments offer sub-ppm mass accuracy, enabling confident identification of impurities.

Key MS parameters include:

- Ionization mode: ESI positive for sulfonamides

- Mass range: 100-1000 m/z

- Resolution: > 50,000 FWHM

- Mass accuracy: < 2 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and quantitative analysis capabilities [35]. ¹H NMR is particularly valuable for assessing the integrity of the dimethylamino and amino groups.

NMR analysis parameters:

- Frequency: 400-600 MHz for ¹H NMR

- Solvent: DMSO-d₆ or CDCl₃

- Internal standard: Tetramethylsilane (TMS)

- Acquisition time: Optimized for quantitative analysis

Elemental Analysis: Combustion analysis provides accurate determination of carbon, hydrogen, and nitrogen content, confirming the molecular formula [36]. This technique is particularly important for validating the purity of nitrogen-containing compounds.

Thermal Analysis: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide information about thermal stability and decomposition patterns [32]. These methods can detect volatile impurities and assess the thermal behavior of the compound.

Spectroscopic Methods: Infrared (IR) and UV-visible spectroscopy provide complementary structural information and can detect specific impurities [27]. IR spectroscopy is particularly useful for identifying functional group modifications or degradation products.

Impurity Profiling: Systematic identification and quantification of synthetic impurities is critical for pharmaceutical applications [32] [27]. Common impurities include:

- Starting materials and intermediates

- Side products from competing reactions

- Degradation products

- Residual solvents and reagents

Validation and Quality Control: All analytical methods must be validated according to established guidelines [27]. Quality control procedures should include:

- System suitability tests

- Reference standards preparation

- Method performance monitoring

- Stability studies

- Robustness testing

This comprehensive analytical approach ensures that the final product meets the required purity specifications for its intended applications while providing confidence in the synthetic methodology employed.

Data Tables

Table 1: Comparison of Sulfonation Methodologies

| Method | Reagent | Temperature (°C) | Time (h) | Yield (%) | Selectivity | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Classical H₂SO₄ | Conc. H₂SO₄ | 80-120 | 2-6 | 75-85 | Moderate | Simple, established | Harsh conditions |

| Oleum | H₂SO₄ + SO₃ | 40-80 | 1-3 | 85-95 | High | High yields | Hazardous reagent |

| Chlorosulfuric acid | ClSO₃H | 0-25 | 0.5-2 | 80-90 | High | Mild conditions | Corrosive |

| Microreactor SO₃ | Liquid SO₃ | 75 | 0.1-0.5 | 90-95 | Very high | Precise control | Specialized equipment |

Table 2: Transition Metal-Catalyzed Coupling Conditions

| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrate Scope |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 85-92 | Aryl bromides |

| Pd₂(dba)₃ | DPEphos | NaO^tBu | Dioxane | 80 | 88-95 | Aryl chlorides |

| CuI | L-proline | K₂CO₃ | DMF | 110 | 70-85 | Aryl iodides |

| Ni(COD)₂ | NHC ligand | K₃PO₄ | THF | 60 | 75-88 | Aryl triflates |

Table 3: Chromatographic Separation Parameters

| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution | Analysis Time (min) |

|---|---|---|---|---|---|---|

| RP-HPLC | C18 (250×4.6 mm) | ACN/H₂O + 0.1% FA | 1.0 | UV 265 nm | >2.0 | 40 |

| SFC | Silica (250×4.6 mm) | CO₂/MeOH (70:30) | 2.5 | UV 270 nm | >1.5 | 20 |

| Immunoaffinity | Antibody column | Phosphate buffer | 0.5 | UV 280 nm | >10 | 60 |